molecular formula C20H21N3O3 B2836294 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine CAS No. 613665-49-9

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine

Cat. No.: B2836294
CAS No.: 613665-49-9
M. Wt: 351.406
InChI Key: YWLGNVPDPDUFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine is a complex organic compound with a unique structure that includes multiple ether linkages and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde
  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanol

Uniqueness

4-[2-(2-methoxyethoxy)ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine is unique due to its combination of multiple ether linkages and pyridine rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-24-10-11-25-12-13-26-16-14-19(17-6-2-4-8-21-17)23-20(15-16)18-7-3-5-9-22-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGNVPDPDUFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.